

# optimizing sitravatinib nivolumab dosing schedule

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Sitravatinib

CAS No.: 1123837-84-2

Cat. No.: S543264

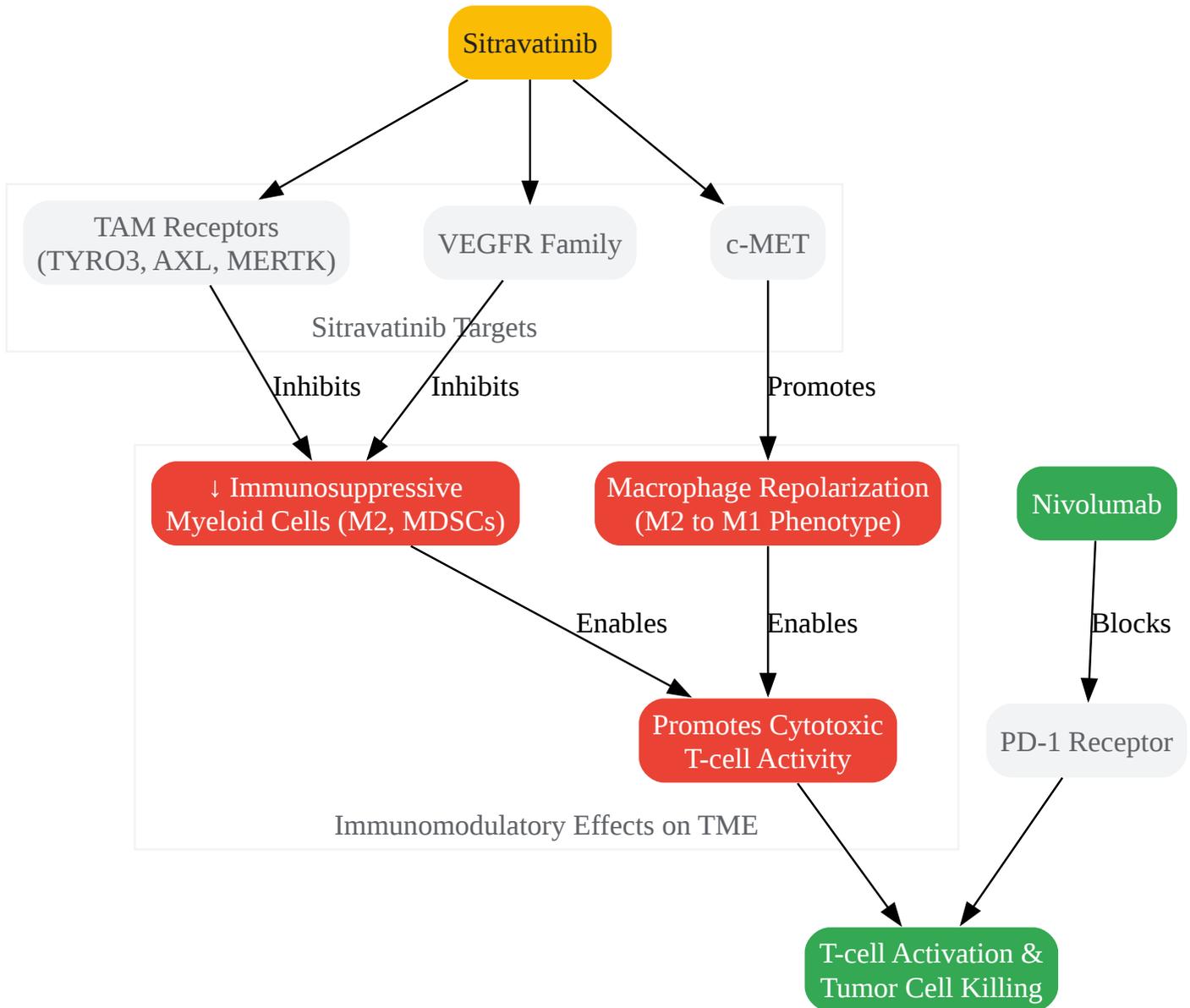
Get Quote

## Clinical Dosing Regimens & Key Findings

Trial Phase / Identifier	Cancer Type	Recommended Dosing Schedule	Key Efficacy Outcomes	Key Safety Findings
<b>Phase 2 (MRTX-500)</b> [1]   Non-squamous NSCLC   <b>Sitravatinib:</b> 120 mg daily <b>Nivolumab:</b> 240 mg Q2W or 480 mg Q4W   ORR: 11.4-25% (by cohort); mPFS: 3.7-7.1 mos [1]   TRAEs: 93.6% (any grade), 58.3% (G3/4); Discontinuation due to TRAEs: 14.1% [1]     <b>Phase 1-2</b> [2]   ccRCC (anti-angiogenic pretreated)   <b>Sitravatinib:</b> 120 mg daily (starting dose) <b>Nivolumab:</b> Fixed dose   ORR: 35.7%; mPFS: 11.7 mos [2]   DLT rate: 41.7% at 120 mg; Dose reductions: 52.4% [2]     <b>Phase 1 (Triplet)</b> [3] [4]   ccRCC (1st line)   <b>Sitravatinib:</b> Up to 100 mg daily <b>Nivolumab:</b> 3 mg/kg Q3W <b>Ipilimumab:</b> 0.7 mg/kg Q3W (for 4 doses)   ORR: 45.5%; mPFS: 14.5 mos [3] [4]   Lower ipilimumab dose (0.7 mg/kg) enabled safer <b>sitravatinib</b> escalation vs. 1 mg/kg [4]     <b>Phase 2 (Neoadjuvant)</b> [5]   Locally advanced ccRCC   <b>Sitravatinib:</b> 80 mg daily (starting dose reduced from 120 mg) <b>Nivolumab:</b> Fixed dose   ORR: 11.8% (pre-surgery) [5]   High hypertension rate at 120 mg led to dose reduction; G3 TRAEs: 45% [5]				

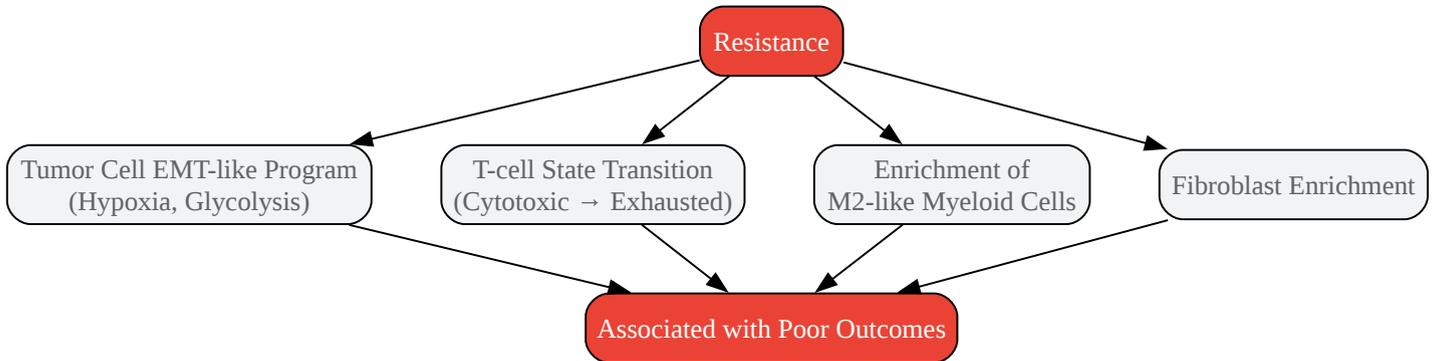
## Mechanisms of Action & Resistance

The combination works through a multi-faceted mechanism to overcome an immunosuppressive tumor microenvironment (TME), and understanding this can guide troubleshooting when efficacy is suboptimal.



[Click to download full resolution via product page](#)

Treatment resistance can emerge through dynamic changes in the TME. Correlative studies from trials identified key resistance mechanisms [3] [4]:



[Click to download full resolution via product page](#)

## Frequently Asked Questions (FAQs) & Troubleshooting

### Q1: What is the recommended starting dose for sitravatinib in combination with nivolumab?

- **A:** The evidence points to **120 mg once daily** as the optimal starting dose for **sitravatinib** when combined with standard fixed-dose nivolumab (240 mg Q2W or 480 mg Q4W) [1] [2]. This dose was chosen after phase I/II trials found it provided a better efficacy-toxicity tradeoff compared to 80 mg and 150 mg doses [2].

### Q2: How can the safety profile of the combination be managed?

- **A:** Dose modifications are frequently required.
  - **Proactive Monitoring:** Vigilantly monitor for hypertension, particularly during the first cycle. In a neoadjuvant trial, 4 of 7 patients starting at 120 mg developed grade 3 hypertension, leading to a protocol-mandated starting dose reduction to 80 mg [5].
  - **Dose Reduction/Interruption:** Be prepared to adjust. In the MRTX-500 trial, 42.9% of patients required a **sitravatinib** dose reduction or interruption due to TRAEs [1].
  - **Triplet Therapy Caution:** Combining with ipilimumab requires careful dosing. A phase 1 trial found that reducing the ipilimumab dose to **0.7 mg/kg** (from 1 mg/kg) allowed for safer administration and escalation of **sitravatinib** up to 100 mg daily [4].

### Q3: Does the combination show activity in patients who progressed on prior immunotherapy?

- **A:** Activity is modest and may be influenced by prior therapies. The phase 2 SNAPI trial in ccRCC patients post-ICI showed a 24-week ORR of 14.3% and DCR of 35.7% [6] [7]. Importantly, no

responses were seen in patients previously treated with cabozantinib or lenvatinib, suggesting shared resistance mechanisms. The observed benefit in other patients was likely due to **sitravatinib**'s anti-tumor properties rather than re-sensitization to ICI [6].

#### Q4: What are the key biomarkers or correlative findings associated with response?

- **A:** Research highlights several promising biomarkers:
  - **TME Modulation:** Responders to the combination show a shift in the TME, including a reduction in immunosuppressive myeloid cells and repolarization of macrophages toward the immunostimulatory M1 phenotype [1] [2].
  - **Blood-based Biomarkers:** A lower baseline neutrophil-to-lymphocyte ratio (NLR) in peripheral blood was correlated with better response in one ccRCC trial [2].
  - **Resistance Signatures:** Single-cell RNA sequencing has identified a tumor cell-specific epithelial-mesenchymal transition (EMT)-like program, T-cell exhaustion, and enrichment of M2-like myeloid cells and fibroblasts in non-responders [3] [4].

#### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. MRTX-500 Phase 2 Trial: Sitravatinib With Nivolumab in ... [pmc.ncbi.nlm.nih.gov]
2. A phase I-II trial of sitravatinib and nivolumab in clear cell ... [pmc.ncbi.nlm.nih.gov]
3. Sitravatinib in combination with nivolumab plus ipilimumab in ... [pubmed.ncbi.nlm.nih.gov]
4. Sitravatinib in combination with nivolumab plus ipilimumab ... [nature.com]
5. Phase II trial of neoadjuvant sitravatinib plus nivolumab in ... [nature.com]
6. A phase II trial of sitravatinib + nivolumab after progression ... [pmc.ncbi.nlm.nih.gov]
7. Sitravatinib/Nivolumab Shows Modest Activity in ... [onclive.com]

To cite this document: Smolecule. [optimizing sitravatinib nivolumab dosing schedule]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b543264#optimizing-sitravatinib-nivolumab-dosing-schedule>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)